1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid CAS number and properties
1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid CAS number and properties
An in-depth technical analysis and methodological guide on the utilization of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1198437-47-6) in advanced medicinal chemistry and molecular imaging.
Executive Summary
In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid represents a highly privileged building block. It combines the rigid, hydrogen-bonding capacity of a pyrazole core with a terminal carboxylic acid for versatile functionalization, while the 2-fluoroethyl appendage serves dual purposes: acting as a bioisostere to modulate pharmacokinetics and providing a direct synthetic vector for
This guide dissects the physicochemical properties, structural rationale, and self-validating experimental protocols required to effectively deploy this scaffold in drug development.
Physicochemical Profile & Structural Rationale
To utilize this building block effectively, one must first understand its baseline physicochemical parameters. The presence of the electron-withdrawing fluorine atom subtly lowers the pKa of the pyrazole nitrogen compared to its non-fluorinated analogs, altering its hydrogen-bond donating/accepting profile and improving membrane permeability.
Quantitative Data Summary
| Property | Value | Method / Condition |
| CAS Number | 1198437-47-6 | Standard Registry[1] |
| Molecular Formula | C | Elemental Analysis[1] |
| Molecular Weight | 158.13 g/mol | Mass Spectrometry[2] |
| Boiling Point | 335.5 ± 22.0 °C | At 760 mmHg[3] |
| Flash Point | 156.7 ± 22.3 °C | Closed Cup[1] |
| Typical Purity | HPLC / NMR[2] |
The Causality of the Scaffold Design
The architecture of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is not arbitrary; it is engineered for specific molecular interactions:
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The Pyrazole Core: Acts as a rigid spacer and a bioisostere for amides and phenyl rings. It provides directional hydrogen bonding, which is critical for interacting with kinase hinge regions or viral protease active sites[4].
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The 3-Carboxylic Acid: Serves as the primary synthetic handle. It is predominantly used for amide coupling to append pharmacophores, but can also act as a metal chelator in metalloenzyme inhibition[5].
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The 2-Fluoroethyl Group: Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) make it an ideal bioisostere for a hydroxyl group or hydrogen atom. In this specific configuration, it increases the lipophilic ligand efficiency (LLE) of the resulting drug candidate and provides a metabolically stable pendant group that resists cytochrome P450-mediated oxidation.
Caption: Structural rationale and pharmacophore mapping of the fluorinated pyrazole scaffold.
Applications in Medicinal Chemistry
The pyrazole-3-carboxylic acid motif is extensively documented in the development of targeted therapeutics.
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Antiviral Protease Inhibitors: Derivatives of pyrazole-3-carboxylic acid have been identified as potent non-peptidic inhibitors of the Dengue virus (DENV) NS2B-NS3 protease. The pyrazole core effectively replaces traditional phenylglycine scaffolds, maintaining critical binding interactions while improving the pharmacokinetic profile[4].
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Nitric Oxide (NO) Donors & Anti-inflammatories: By coupling the carboxylic acid to NO-donor moieties (such as oximes or nitrate esters), researchers have developed hybrid molecules that exhibit significant anti-inflammatory and antibacterial activity with reduced ulcerogenic liability[6]. The pyrazole core acts as a stable carrier that delivers the NO payload to the target tissue.
Applications in Positron Emission Tomography (PET)
The most specialized application of this scaffold lies in neuroimaging and oncology. The 2-fluoroethyl chain is a classic motif in the design of
For example, radioligands targeting Phosphodiesterase 10A (PDE10A)—an enzyme implicated in Huntington's and Parkinson's diseases—frequently utilize fluorinated pyrazoles to achieve the necessary brain penetrance and target selectivity[8].
The Cold-to-Hot Validation Logic
In PET tracer development, the stable
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as closed-loop, self-validating systems.
Protocol A: High-Efficiency Amide Coupling (Synthesis of Target Ligands)
Objective: Conjugate 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid with a primary amine to form a stable amide bond. Causality of Reagents: HATU is selected over traditional carbodiimides (like DCC/EDC) because it generates a highly reactive HOAt ester. This overcomes the potential electronic deactivation caused by the electron-withdrawing pyrazole ring, ensuring rapid conversion and minimizing side reactions. DIPEA is used as a sterically hindered, non-nucleophilic base to maintain an alkaline pH without competing for the active ester.
Step-by-Step Methodology:
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Activation: Dissolve 1.0 eq of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
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Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Validation check: A color change (typically to pale yellow) indicates the formation of the active HOAt ester.
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Coupling: Add 1.1 eq of the target primary amine. Stir for 2–4 hours at room temperature.
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In-Process Control (LC-MS): Sample 5
L of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. Validation: The reaction is deemed complete when the mass of the starting carboxylic acid ( 157.1 [M-H] ) is fully consumed and the product mass is dominant. -
Workup: Quench with saturated aqueous NaHCO
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove residual DMF and DIPEA. -
Purification: Dry over anhydrous Na
SO , concentrate in vacuo, and purify via preparative HPLC or flash chromatography.
Caption: Workflow and in-process validation for amide coupling of the pyrazole scaffold.
References
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ChemicalBook. "1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid Chemical Properties". 3
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Guidechem. "1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid 1198437-47-6 Japan". 1
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Ambeed. "CAS No. 1198437-47-6 Specifications". 2
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ACS Medicinal Chemistry Letters. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity". 4
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PubMed. "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide". 6
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PubMed. "Human biodistribution and dosimetry of 18F-JNJ42259152, a radioligand for phosphodiesterase 10A imaging".8
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MDPI. "Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor". 7
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MedChemExpress. "Pyrazole-3-carboxylic acid | Biochemical Reagent". 5
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